(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
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Overview
Description
®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine is a chiral amine compound featuring a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety.
Chiral Amine Introduction: The chiral amine is introduced through a series of reactions, often involving chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the chiral amine under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted amine derivatives .
Scientific Research Applications
®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: A related compound with a similar benzo[d][1,3]dioxole moiety.
1-(Benzo[d][1,3]dioxol-5-yl)indole: Another compound featuring the benzo[d][1,3]dioxole structure.
Uniqueness
®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine is unique due to its chiral nature and the presence of both the benzo[d][1,3]dioxole moiety and the butan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTBFIMTDRVUQC-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443984 |
Source
|
Record name | (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181481-62-9 |
Source
|
Record name | (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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